Balamapimod
Overview
Description
Balamapimod, also known as MKI 833, is a synthetic organic compound that functions as a reversible kinase inhibitor. It specifically targets the Ras/Raf/MEK/MAPK signaling pathway, which is crucial in cell division and differentiation. This compound has shown potential anti-tumor activity and is being explored for its therapeutic applications in diseases resulting from the deregulation of these kinases .
Preparation Methods
The synthesis of Balamapimod involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions.
Substitution Reactions: Various substituents are introduced to the quinoline core through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted quinoline with other functional groups, such as the imidazole and piperidine rings.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of the process.
Chemical Reactions Analysis
Balamapimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline core.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the quinoline core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Balamapimod has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Ras/Raf/MEK/MAPK signaling pathway and its role in cell division and differentiation.
Biology: this compound is used in biological research to investigate the effects of kinase inhibition on cellular processes.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancers and other diseases resulting from the deregulation of the Ras/Raf/MEK/MAPK pathway
Industry: this compound is used in the development of new drugs and therapeutic agents targeting kinase pathways.
Mechanism of Action
Balamapimod exerts its effects by inhibiting the activity of kinases in the Ras/Raf/MEK/MAPK signaling pathway. This pathway is involved in the regulation of cell division, differentiation, and survival. By inhibiting these kinases, this compound can disrupt the signaling cascade, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Balamapimod is unique in its selectivity for the Ras/Raf/MEK/MAPK pathway. Similar compounds include:
Doramapimod: Another kinase inhibitor that targets the P38 MAP kinase pathway.
Selumetinib: A selective inhibitor of MEK1 and MEK2, used in the treatment of certain cancers.
Trametinib: Another MEK inhibitor with applications in cancer therapy.
Compared to these compounds, this compound has a distinct selectivity profile and potential therapeutic applications, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKNHIXTWLGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467123 | |
Record name | Balamapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863029-99-6 | |
Record name | Balamapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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